1-Chloro-2-iodo-3,5-dimethoxybenzene
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Overview
Description
1-Chloro-2-iodo-3,5-dimethoxybenzene is an aromatic compound with the molecular formula C8H8ClIO2 It is a derivative of benzene, featuring chlorine, iodine, and methoxy groups as substituents
Preparation Methods
The synthesis of 1-Chloro-2-iodo-3,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 1-chloro-3,5-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the substitution process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Chloro-2-iodo-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted benzene derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-chloro-3,5-dimethoxybenzene.
Scientific Research Applications
1-Chloro-2-iodo-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Chloro-2-iodo-3,5-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-donating methoxy groups and electron-withdrawing halogen atoms influences its reactivity and binding affinity to various biological targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-Chloro-2-iodo-3,5-dimethoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-3,5-dimethoxybenzene: Lacks the iodine substituent, resulting in different reactivity and applications.
1-Iodo-3,5-dimethoxybenzene:
1-Bromo-2-iodo-3,5-dimethoxybenzene: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8ClIO2 |
---|---|
Molecular Weight |
298.50 g/mol |
IUPAC Name |
1-chloro-2-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClIO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 |
InChI Key |
JUEADCLABAOPFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)I)OC |
Origin of Product |
United States |
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